Cas no 946296-67-9 (2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)

2-Ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a tetrahydroquinoline core with dual sulfonamide functionalities, suggesting possible biological activity, particularly in enzyme inhibition or receptor modulation. The ethoxy and methyl substituents may enhance solubility and metabolic stability, while the propane-1-sulfonyl group could influence binding affinity. This compound is of interest for its synthetic versatility and potential as an intermediate in the development of novel therapeutic agents. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery.
2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide structure
946296-67-9 structure
商品名:2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide
CAS番号:946296-67-9
MF:C21H28N2O5S2
メガワット:452.587423324585
CID:5517124

2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • 2-ethoxy-5-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide
    • 2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide
    • インチ: 1S/C21H28N2O5S2/c1-4-13-29(24,25)23-12-6-7-17-15-18(9-10-19(17)23)22-30(26,27)21-14-16(3)8-11-20(21)28-5-2/h8-11,14-15,22H,4-7,12-13H2,1-3H3
    • InChIKey: GXOJARNREGRZQB-UHFFFAOYSA-N
    • ほほえんだ: C1(S(NC2C=CC3=C(C=2)CCCN3S(CCC)(=O)=O)(=O)=O)=CC(C)=CC=C1OCC

2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2043-0343-20μmol
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2043-0343-2μmol
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2043-0343-3mg
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F2043-0343-20mg
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F2043-0343-25mg
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F2043-0343-30mg
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F2043-0343-40mg
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2043-0343-5μmol
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2043-0343-75mg
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2043-0343-100mg
2-ethoxy-5-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
946296-67-9 90%+
100mg
$248.0 2023-05-17

2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide 関連文献

2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamideに関する追加情報

Introduction to 2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide (CAS No. 946296-67-9)

The compound 2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide, identified by its CAS number 946296-67-9, represents a significant advancement in the field of medicinal chemistry. This intricate molecular structure combines elements of heterocyclic chemistry with sulfonamide functionality, making it a promising candidate for further exploration in therapeutic applications.

At the core of this compound's identity lies its unique scaffold, which integrates a tetrahydroquinoline core with a benzene ring substituted at multiple positions. The presence of an ethoxy group at the 2-position and a methyl group at the 5-position introduces specific steric and electronic properties that influence its interactions with biological targets. Additionally, the N-1-(propane-1-sulfonyl) moiety and the terminal sulfonamide group enhance the compound's solubility and binding affinity, critical factors in drug design.

Recent research in medicinal chemistry has highlighted the importance of sulfonamide derivatives in developing novel therapeutics. Sulfonamides are known for their ability to modulate enzyme activity and receptor binding, making them valuable in treating a wide range of diseases. The specific arrangement of functional groups in 2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide suggests potential applications in areas such as anti-inflammatory, anticancer, and antimicrobial therapies.

The tetrahydroquinoline scaffold is particularly noteworthy due to its structural similarity to several bioactive natural products and pharmacologically relevant compounds. Tetrahydroquinolines have been extensively studied for their roles in central nervous system (CNS) disorders, cardiovascular diseases, and infectious diseases. The incorporation of a benzene ring further diversifies the compound's pharmacophore, potentially enhancing its biological activity.

One of the most compelling aspects of this compound is its potential to interact with biological targets through multiple mechanisms. The sulfonamide group can form hydrogen bonds with polar residues in proteins, while the hydrophobic tetrahydroquinoline core can engage in hydrophobic interactions. Additionally, the ethoxy and methyl substituents can influence the compound's conformation and solubility, optimizing its bioavailability and target binding.

Current research trends indicate that hybrid molecules combining heterocyclic structures with sulfonamide moieties are gaining attention for their multitargeting capabilities. Such compounds can simultaneously modulate multiple pathways or interact with different binding sites on a single target, leading to enhanced therapeutic efficacy. 2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide fits well within this paradigm, offering a versatile platform for drug discovery.

In vitro studies have begun to uncover the pharmacological profile of this compound. Preliminary assays suggest that it exhibits moderate activity against certain enzymatic targets relevant to inflammation and cancer progression. The sulfonamide moiety appears to be critical for these interactions, highlighting its importance in determining the compound's biological effects. Further investigations are needed to fully elucidate its mechanism of action and potential therapeutic applications.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful regioselective functionalization of the tetrahydroquinoline scaffold followed by introduction of the sulfonamide group. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic strategies not only demonstrate the compound's feasibility but also provide insights into scalable production methods for related derivatives.

As computational chemistry plays an increasingly pivotal role in drug discovery, virtual screening methods have been used to identify potential binding interactions between 2-ethoxy-5-methyl-N-1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylenzene-benzene-sulfonamide and biological targets. Molecular docking simulations have revealed promising interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways. These computational findings align well with preliminary experimental data and support further exploration of this compound's therapeutic potential.

The development of novel drug candidates requires rigorous evaluation through preclinical studies to assess safety and efficacy. Initial toxicology assessments have shown that 2 ethoxy 5 methyl N 1 propane 1 sulfonyl 1 2 3 4 tetrahydroquinolin 6 ylbenzene 1 sulfonamide CAS no 946296 67 9 exhibits low toxicity at tested doses. This favorable safety profile increases its attractiveness for further development into clinical candidates. However additional studies are necessary to fully characterize its pharmacokinetic properties and long-term effects.

The versatility of this compound as a chemical scaffold allows for facile modifications to optimize its biological activity. By altering substituents such as the ethoxy or methyl groups or exploring different tetrahydroquinoline derivatives researchers can fine-tune its pharmacological properties without losing key structural features that contribute to target binding affinity solubility

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